Etofibrate - 31637-97-5

Etofibrate

Catalog Number: EVT-267920
CAS Number: 31637-97-5
Molecular Formula: C18H18ClNO5
Molecular Weight: 363.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etofibrate (2-[2-(p-chlorophenoxy)-2-methylproprionoxy]ethyl nicotinate) is a lipid-lowering agent belonging to the fibrate class of drugs. [, ] It is a hybrid drug that combines clofibrate and nicotinic acid moieties linked through a diester bond with ethylene glycol. [, ] Upon contact with plasma hydrolases, Etofibrate undergoes hydrolysis, releasing both clofibric acid and nicotinic acid in a controlled-release manner. [, ] This controlled release contributes to its sustained duration of action. [] Etofibrate has been investigated for its potential anti-atherogenic properties and its effects on lipid profiles. [, , , ]

Synthesis Analysis

Etofibrate can be synthesized through several methods, with the most notable involving the esterification of clofibrate and niacin. The synthesis typically requires specific reaction conditions to ensure optimal yield and purity. One patent describes a method that includes reacting 3-picolinic acid with 4-chlorophenoxyacetic acid under controlled temperatures to form the desired ester .

Technical Details

  • Reagents: The synthesis involves clofibrate (an established fibrate) and niacin (a vitamin B3 derivative).
  • Conditions: The reaction conditions may include temperature control, solvent choice (often organic solvents), and catalyst use to facilitate the esterification process.
  • Yield Optimization: Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product .
Molecular Structure Analysis

Etofibrate's molecular structure can be described as follows:

  • Molecular Formula: C20_{20}H24_{24}ClN1_{1}O4_{4}
  • Molecular Weight: Approximately 367.87 g/mol
  • Structural Features: The compound consists of a phenoxy group derived from clofibrate and a pyridine ring from niacin, contributing to its pharmacological properties.

Data

The structural representation of etofibrate includes functional groups that are essential for its activity:

  • An ester linkage connecting clofibrate and niacin.
  • A chlorophenyl moiety that enhances lipophilicity.
Chemical Reactions Analysis

Etofibrate undergoes hydrolysis in biological systems, leading to the release of its active components—clofibrate and niacin. This reaction is crucial for its mechanism of action.

Technical Details

  • Hydrolysis Reaction: In aqueous environments, etofibrate can hydrolyze to release clofibrate and niacin. This reaction can be monitored using chromatographic techniques.
  • Analytical Methods: High-performance liquid chromatography is commonly used to quantify etofibrate alongside its hydrolysis products in plasma samples .
Mechanism of Action

Etofibrate acts primarily by modulating lipid metabolism. The mechanism involves several processes:

  1. Activation of Peroxisome Proliferator-Activated Receptors (PPARs): Etofibrate activates PPAR-alpha, leading to increased fatty acid oxidation.
  2. Reduction of Triglycerides: By enhancing lipoprotein lipase activity, it promotes the clearance of triglyceride-rich lipoproteins from the bloodstream.
  3. Increase in High-Density Lipoprotein Cholesterol: The compound also aids in raising levels of high-density lipoprotein cholesterol, which is beneficial for cardiovascular health.

Data

These actions result in improved lipid profiles in patients with dyslipidemia, showcasing the efficacy of etofibrate as a therapeutic agent.

Physical and Chemical Properties Analysis

Etofibrate exhibits several physical and chemical properties relevant to its pharmaceutical application:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents but has limited solubility in water, which affects its formulation.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.

Relevant Data

  • Melting Point: Approximately 120–125°C.
  • pH Stability: Optimal activity within a specific pH range, influencing absorption and bioavailability.
Applications

Etofibrate has significant applications in clinical settings:

  • Treatment of Dyslipidemia: It is primarily used for managing elevated triglycerides and low high-density lipoprotein cholesterol levels.
  • Research Applications: Used as an analytical standard in studies involving lipid metabolism and pharmacokinetics due to its well-characterized profile .
  • Comparative Studies: Often compared with other fibrates like fenofibrate and atorvastatin in clinical trials assessing lipid-lowering efficacy.
Introduction to Etofibrate in Lipid-Modifying Therapeutics

Historical Development of Hybrid Fibrate-Niacin Compounds

The development of etofibrate emerged from efforts to pharmacologically address complex dyslipidemias through molecular hybridization. Researchers in the 1970s sought to combine the complementary mechanisms of two established lipid-modifying agents: fibrates (specifically clofibrate) and nicotinic acid (niacin). Etofibrate (chemically known as 2-(pyridine-3-carbonyloxy)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) represents a covalent diester linkage between clofibric acid and niacin, creating a single hybrid molecule [2] [6]. This innovative design aimed to leverage the triglyceride-lowering effects of fibrates with the LDL-cholesterol and lipoprotein(a) reducing capabilities of niacin, while potentially mitigating the side effects associated with high-dose immediate-release niacin formulations [7].

The rational drug design behind etofibrate anticipated that upon exposure to plasma hydrolases, both active constituents would be gradually released, creating intrinsic controlled-release pharmacokinetics [2]. Early preclinical studies in hyperlipidemic rat models demonstrated that this molecular combination significantly reduced serum triglycerides and total cholesterol while modulating cyclic AMP and cyclic GMP levels – key second messengers in lipid metabolism regulation [1]. These promising animal studies paved the way for clinical development in humans, positioning etofibrate as a first-in-class hybrid agent targeting multiple lipid parameters simultaneously.

Etofibrate’s Role in Addressing Multifactorial Dyslipidemia

Etofibrate demonstrates a broad-spectrum effect on the lipid profile, making it particularly suitable for managing multifactorial dyslipidemias such as type IIb hyperlipidemia, characterized by elevations in both triglycerides and cholesterol. Clinical trials have consistently demonstrated its efficacy across key lipid parameters:

Table 1: Comparative Lipid-Modifying Effects of Etofibrate vs. Controlled-Release Niacin in Type IIb Dyslipidemia [2] [7]

Lipid ParameterEtofibrate (% Change)Controlled-Release Niacin (% Change)
Total Cholesterol↓ 23%↓ 19%
LDL Cholesterol↓ 23%*↓ 14% (NS)
Triglycerides↓ 30%↓ 28%
VLDL Cholesterol↓ 26%↓ 25%
HDL Cholesterol↑ 18%↑ 16%
Lipoprotein(a)↓ 26%*No significant change

*Statistically significant difference between treatments (p<0.05); NS: Not statistically significant

A particularly noteworthy effect is etofibrate's significant reduction of lipoprotein(a) [Lp(a)] by 26%, an effect not observed with controlled-release niacin monotherapy [2] [7]. This is clinically relevant given Lp(a)'s established role as an independent cardiovascular risk factor due to its prothrombotic and proatherogenic properties. Furthermore, large-scale clinical evaluations, such as the Brazilian multicenter study involving 1,943 hyperlipidemic patients, confirmed these broad lipid-modifying properties in real-world settings, reporting significant reductions in total cholesterol (19.88%), triglycerides (29.59%), and LDL-c (14.89%), alongside an 18.14% increase in HDL-c after eight weeks of treatment [3].

Etofibrate's ability to simultaneously address atherogenic dyslipidemia – characterized by elevated triglycerides, low HDL-c, and small dense LDL particles – positions it as a potentially valuable therapeutic option for patients with complex lipid abnormalities, particularly those with residual cardiovascular risk despite statin therapy or those with statin intolerance.

Mechanistic Uniqueness: Controlled-Release Pharmacokinetics

The fundamental pharmacokinetic innovation of etofibrate lies in its intrinsic controlled-release properties. As a single hybrid molecule, etofibrate undergoes enzymatic hydrolysis by plasma esterases, resulting in the gradual and sustained release of both active moieties: clofibric acid (the active metabolite of clofibrate) and nicotinic acid [2] [6]. This hydrolysis-dependent release mechanism creates pharmacokinetics resembling those of an externally formulated controlled-release preparation, but within a single molecular entity.

This unique pharmacokinetic profile offers several theoretical advantages:

  • Synchronized Release: Both active components are liberated simultaneously at the site of action, potentially enhancing synergistic effects on lipid metabolism pathways.
  • Reduced Peak-Trough Fluctuations: Gradual release minimizes the high peak plasma concentrations associated with immediate-release niacin formulations, potentially reducing side effects like prostaglandin-mediated flushing [2].
  • Extended Duration of Action: Sustained release allows for twice-daily dosing while maintaining therapeutic concentrations throughout the dosing interval.

Beyond its lipid-modifying effects, research reveals an intriguing pleiotropic mechanism involving platelet-lipoprotein interactions. A study in patients with type II hyperlipoproteinemia demonstrated that 6-week etofibrate treatment significantly increased the specific binding capacity of both LDL and HDL to human platelets. LDL binding capacity increased from 927 ± 233 to 1085 ± 212 ng protein/10⁹ platelets, while HDL binding rose from 1496 ± 435 to 1867 ± 266 ng protein/10⁹ platelets. This upregulation of platelet lipoprotein receptors was associated with reduced platelet activation, evidenced by significantly decreased ADP-induced aggregation and thromboxane formation [4]. This suggests etofibrate may exert antithrombotic effects beyond its lipid-modifying properties.

Table 2: Impact of Etofibrate on Lipoprotein Binding to Platelets and Platelet Function [4]

ParameterBaselineAfter 6 Weeks EtofibrateSignificance
LDL Binding Capacity927 ± 233 ng protein/10⁹ platelets1085 ± 212 ng protein/10⁹ plateletsP < 0.01
LDL Binding Affinity (Kd)12 ± 3 µg protein/ml8 ± 3 µg protein/mlP < 0.01
HDL Binding Capacity1496 ± 435 ng protein/10⁹ platelets1867 ± 266 ng protein/10⁹ plateletsP < 0.01
HDL Binding Affinity (Kd)14 ± 3 µg protein/ml11 ± 3 µg protein/mlP < 0.01
ADP-Induced Platelet AggregationElevatedSignificantly ReducedP < 0.01
Thromboxane FormationElevatedSignificantly ReducedP < 0.01

Mechanistically, etofibrate exerts its effects through dual pathways. The clofibric acid component primarily activates peroxisome proliferator-activated receptor alpha (PPARα), leading to increased fatty acid oxidation, reduced hepatic triglyceride synthesis, and enhanced lipoprotein lipase activity, thereby lowering triglycerides and increasing HDL-c. The niacin component contributes through multiple pathways, including inhibition of diacylglycerol acyltransferase 2 (DGAT2) in hepatocytes, reducing triglyceride synthesis, and suppression of hepatic apoB secretion. Importantly, niacin also decreases the hepatic clearance of HDL-apoA-I, contributing to increased HDL-c levels. The observed Lp(a) reduction is primarily attributed to the niacin moiety, although the hybrid structure may enhance this effect compared to niacin alone [2] [7] [8]. This multifaceted mechanism allows etofibrate to target multiple aspects of dyslipidemia simultaneously, representing a unique pharmacological approach within the lipid-lowering armamentarium.

Properties

CAS Number

31637-97-5

Product Name

Etofibrate

IUPAC Name

2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethyl pyridine-3-carboxylate

Molecular Formula

C18H18ClNO5

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C18H18ClNO5/c1-18(2,25-15-7-5-14(19)6-8-15)17(22)24-11-10-23-16(21)13-4-3-9-20-12-13/h3-9,12H,10-11H2,1-2H3

InChI Key

XXRVYAFBUDSLJX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

etofibrate
etofibrate hydrochloride
Lipo-Merz
Tricerol

Canonical SMILES

CC(C)(C(=O)OCCOC(=O)C1=CN=CC=C1)OC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.